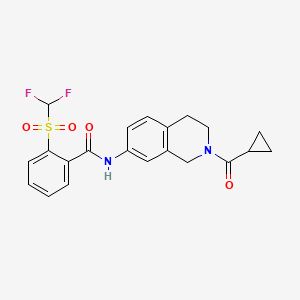

![molecular formula C14H21N3O2 B2647830 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176125-79-2](/img/structure/B2647830.png)

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

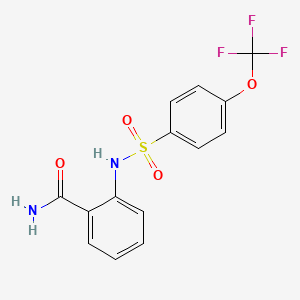

The compound “3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Piperidines can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Molecular Structure and Crystallography

- The molecular structure and crystallography of compounds related to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been studied extensively. For instance, the study of Paliperidonium nitrate shows the conformational details of the piperidine ring and its protonation state, which can be crucial for understanding the chemical behavior of similar compounds (Ge & Luo, 2012).

Synthesis and Activity

- Research into the synthesis and biological activity of similar compounds has been conducted. For example, the synthesis of derivatives with a piperidine group and their testing for 5-HT2 and alpha 1 receptor antagonist activity offers insights into the potential pharmacological applications of such compounds (Watanabe et al., 1992).

Antimicrobial Activity

- The antimicrobial properties of compounds related to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been explored. A study on 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides demonstrated significant antimicrobial activity, indicating potential applications in combating microbial infections (Desai et al., 2016).

Antineoplastic Activity

- Research on related compounds has shown applications in antineoplastic activity. For instance, the metabolism of Flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia offers insights into the pharmacokinetics and potential therapeutic applications of similar compounds (Gong et al., 2010).

Novel Building Blocks for Drug Discovery

- Compounds similar to 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one have been identified as potential building blocks for drug discovery. A study on 3-((hetera)cyclobutyl)azetidines, analogues of piperidine, highlights their larger size and increased conformational flexibility, which could be beneficial in the development of new pharmaceuticals (Feskov et al., 2019).

Anti-Angiogenic and DNA Cleavage Studies

- The study of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting potential uses in cancer treatment (Kambappa et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-13-2-1-12(13)16-7-4-11(5-8-16)9-17-10-15-6-3-14(17)19/h3,6,10-13,18H,1-2,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZMFHZWRQYYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2CCC(CC2)CN3C=NC=CC3=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647751.png)

![3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B2647755.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2647756.png)

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2647761.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)